molecular formula C9H11BrClNO2 B13464628 [(6-Bromo-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride CAS No. 2866322-71-4

[(6-Bromo-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13464628
CAS No.: 2866322-71-4
M. Wt: 280.54 g/mol
InChI Key: QKHYTTDJPTYTHQ-UHFFFAOYSA-N
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Description

(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with a unique structure that includes a brominated dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the bromination of 1,3-dioxane derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then reacted with methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
  • 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
  • 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles

Uniqueness

(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific brominated dioxane structure, which imparts distinct chemical and biological properties

Properties

CAS No.

2866322-71-4

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8;/h2-3,11H,4-5H2,1H3;1H

InChI Key

QKHYTTDJPTYTHQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1Br)OCO2.Cl

Origin of Product

United States

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